molecular formula C23H21N3O2S B10866450 (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B10866450
M. Wt: 403.5 g/mol
InChI Key: LMSMWFLDNQJLHS-STZFKDTASA-N
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Description

5-[(1-Benzyl-1H-indol-3-yl)methylene]-2-morpholino-1,3-thiazol-4-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Benzyl-1H-indol-3-yl)methylene]-2-morpholino-1,3-thiazol-4-one typically involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 2-morpholino-1,3-thiazol-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(1-Benzyl-1H-indol-3-yl)methylene]-2-morpholino-1,3-thiazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-[(1-Benzyl-1H-indol-3-yl)methylene]-2-morpholino-1,3-thiazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(1-Benzyl-1H-indol-3-yl)methylene]-2-morpholino-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C23H21N3O2S

Molecular Weight

403.5 g/mol

IUPAC Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

InChI

InChI=1S/C23H21N3O2S/c27-22-21(29-23(24-22)25-10-12-28-13-11-25)14-18-16-26(15-17-6-2-1-3-7-17)20-9-5-4-8-19(18)20/h1-9,14,16H,10-13,15H2/b21-14-

InChI Key

LMSMWFLDNQJLHS-STZFKDTASA-N

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/S2

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)S2

Origin of Product

United States

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